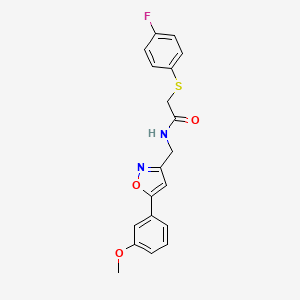

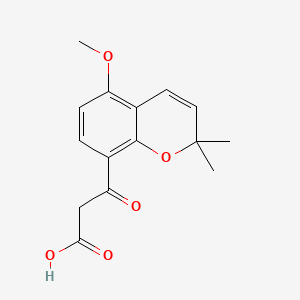

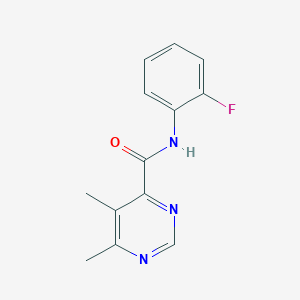

4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystallography and Molecular Structure

- Molecular Interactions and Crystal Structure : A study on related compounds highlighted the importance of intramolecular and intermolecular hydrogen bonding in determining the crystal structure of sulfonylurea derivatives, supporting the role of molecular interactions in the solid-state organization of such molecules (Gelbrich, Haddow, & Griesser, 2011).

Organic Synthesis

- Synthesis of Tetrahydroquinoline Derivatives : Research on the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives via a cyclocondensation reaction revealed a method for generating structurally diverse quinolines, potentially applicable to derivatives of the compound (Croce et al., 2006).

Medicinal Chemistry

- Pro-apoptotic Effects in Cancer Cells : A study on sulfonamide derivatives demonstrated their potential in inducing apoptosis in cancer cells via the activation of p38/ERK phosphorylation, suggesting a possible research avenue for the compound in cancer therapy (Cumaoğlu et al., 2015).

- Endothelin Antagonism for Cardiovascular Diseases : Research into biphenylsulfonamide endothelin antagonists highlighted the therapeutic potential of sulfonamide derivatives in treating cardiovascular diseases by selectively inhibiting endothelin receptors (Murugesan et al., 1998).

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for dna replication .

Mode of Action

The compound likely interacts with its targets through a process known as electrophilic aromatic substitution . This involves the electrophile (the compound) forming a sigma-bond with the benzene ring of the target molecule, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given the general action of sulfonamides, it can be inferred that the compound may interfere with the synthesis of folic acid, thereby inhibiting dna replication in bacteria .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

By inhibiting the synthesis of folic acid, the compound likely prevents bacterial dna replication, thereby inhibiting bacterial growth .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the activity and stability of pharmaceutical compounds .

properties

IUPAC Name |

4-ethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5S2/c1-3-14-28(23,24)22-13-5-6-16-7-8-17(15-20(16)22)21-29(25,26)19-11-9-18(10-12-19)27-4-2/h7-12,15,21H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDDKQSWFIAPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

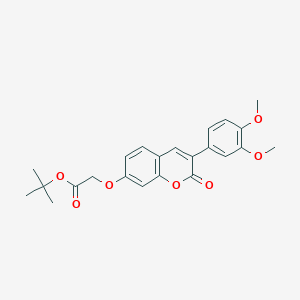

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2H-1,3-benzodioxol-5-yl)formamido]acetate](/img/structure/B2891833.png)

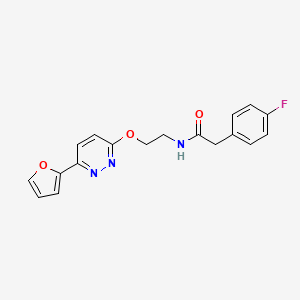

![N-(2-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2891837.png)

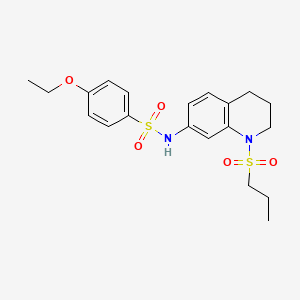

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2891847.png)